Structural Pre-Organization for Kinase Hinge Binding: N1-Isopropyl + 2-Picolyl Ether vs. Unsubstituted 4-Nitropyrazole
CAS 1443278-67-8 carries an N1-isopropyl group and a C3-(2-picolyloxy)methyl tether simultaneously installed on the 4-nitropyrazole core. In contrast, generic 4-nitropyrazole (CAS 2075-46-9) contains no N1-substituent and no C3 functionality. In the 4-(pyrazol-3-yl)-pyridine JNK inhibitor series, the presence of an N1-alkyl group was required for JNK3 potency: the unsubstituted pyrazole analog (N1-H) showed >10-fold weaker inhibition compared to N1-substituted derivatives, while the introduction of a 2-pyridyl-containing side chain at the C3 position was essential for achieving JNK3/p38 selectivity (p38 IC50 >20 µM when JNK3 IC50 = 0.63 µM for the initial pyrimidine lead) [1]. CAS 1443278-67-8 pre-delivers both these critical SAR elements in a single building block, whereas 4-nitropyrazole (CAS 2075-46-9) requires sequential N1-alkylation and C3-etherification—each step adding 1–3 synthetic operations and attendant yield losses.
| Evidence Dimension | Number of SAR-relevant substituents pre-installed vs. synthetic steps required |
|---|---|
| Target Compound Data | CAS 1443278-67-8: N1-isopropyl + C3-(2-picolyloxy)methyl present (2 critical substituents pre-installed) |
| Comparator Or Baseline | 4-Nitropyrazole (CAS 2075-46-9): N1-H (unsubstituted), C3-H (no functionalization); 0 substituents pre-installed |
| Quantified Difference | ≥2 additional synthetic steps saved (N1-alkylation + C3-etherification); regioisomeric purity of C3-substitution guaranteed vs. potential C5-isomer formation during alkylation |
| Conditions | Synthetic efficiency comparison for kinase inhibitor building block preparation; referenced SAR context from JNK and LRRK2 inhibitor programs |
Why This Matters
Procurement of CAS 1443278-67-8 eliminates the need for two sequential regioselective functionalization reactions, directly reducing lead-optimization timelines and avoiding purification of regioisomeric mixtures that complicate in-house SAR studies.
- [1] Lin, L.; Shin, Y.; Kamenecka, T.M.; et al. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorg. Med. Chem. Lett. 2011, 21 (9), 2732–2735. (N1-unsubstituted pyrazole ≤10-fold less potent; C3-2-pyridyl essential for JNK3/p38 selectivity.) View Source
